molecular formula C17H15NO7 B12187274 1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione

1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B12187274
M. Wt: 345.30 g/mol
InChI Key: ACCFSCWDCBLXHB-UHFFFAOYSA-N
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Description

1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-7-yl group, which imparts unique photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with pyrrolidine-2,5-dione. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent . The product is then purified by precipitation in acetone and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The chromen-7-yl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the chromen-7-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The chromen-7-yl group can absorb light and undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione is unique due to its combination of a chromen-7-yl group and a pyrrolidine-2,5-dione moiety. This combination imparts distinct photochemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15NO7

Molecular Weight

345.30 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C17H15NO7/c1-9-7-16(21)24-13-8-11(3-4-12(9)13)23-10(2)17(22)25-18-14(19)5-6-15(18)20/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

ACCFSCWDCBLXHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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